molecular formula C18H34N2O B10882873 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine

Katalognummer: B10882873
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: DIKZSWADIHRQBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine is unique due to its combination of a morpholine ring with a substituted piperidine moiety. This structural complexity provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C18H34N2O

Molekulargewicht

294.5 g/mol

IUPAC-Name

2,6-dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine

InChI

InChI=1S/C18H34N2O/c1-14-4-6-17(7-5-14)19-10-8-18(9-11-19)20-12-15(2)21-16(3)13-20/h14-18H,4-13H2,1-3H3

InChI-Schlüssel

DIKZSWADIHRQBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)N2CCC(CC2)N3CC(OC(C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.